molecular formula C8H12N2O2 B12973397 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B12973397
M. Wt: 168.19 g/mol
InChI Key: MFISCZAQHZPIHI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with aminomethyl, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by oxidation and reduction steps to introduce the hydroxymethyl and aminomethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(aminomethyl)-4-(hydroxymethyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-5-2-6(4-11)7(3-9)8(12)10-5/h2,11H,3-4,9H2,1H3,(H,10,12)

InChI Key

MFISCZAQHZPIHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)CO

Origin of Product

United States

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